

Application Notes and Protocols: AF 430 Azide Nucleic Acid Labeling

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Compound of Interest		
Compound Name:	AF 430 azide	
Cat. No.:	B15599837	Get Quote

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Introduction

The labeling of nucleic acids with fluorescent dyes is a cornerstone technique for a wide array of applications in molecular biology, diagnostics, and drug development. AF 430 is a bright, water-soluble fluorescent dye that can be used for this purpose. This guide details the step-by-step process for labeling nucleic acids using **AF 430 azide**. The methodology is based on the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3]

This reaction creates a stable covalent bond between the azide group on the AF 430 dye and a terminal alkyne group previously incorporated into a DNA or RNA molecule.[1][3] The process is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules.[1][4] This technique is instrumental for applications such as fluorescence in situ hybridization (FISH), microarray analysis, and tracking nucleic acid dynamics within living cells. [1][5][6]

Quantitative Data Summary

The following tables provide essential quantitative data for planning and executing the **AF 430 azide** nucleic acid labeling protocol.



Table 1: AF 430 Azide Properties

Property	Value
Excitation Maximum (λmax)	~430 nm
Emission Maximum (λmax)	~500 nm
Recommended Laser Line	405 nm or 445 nm[4]
pH Sensitivity	Insensitive between pH 4 and 10[4]
Storage Conditions	-20°C in the dark, desiccated[4]

Table 2: Recommended Reagent Concentrations for CuAAC Reaction

Reagent	Stock Solution Concentration	Final Concentration in Reaction
Alkyne-Modified Nucleic Acid	Varies	20 - 200 μM[3]
AF 430 Azide	10 mM in DMSO	1.5x molar excess to nucleic acid[3]
Copper(II) Sulfate (CuSO ₄)	50 mM in water	0.5 mM (as part of Cu-TBTA complex)[3]
Sodium Ascorbate	5 mM in water (prepare fresh) [3]	0.5 mM[3]
TBTA Ligand	10.5 mg/mL in DMSO	0.5 mM (as part of Cu-TBTA complex)[3]
Triethylammonium Acetate Buffer	2 M, pH 7.0	0.2 M[3]
DMSO	100%	50% (v/v)[3]

Experimental Protocols



This section provides a detailed methodology for labeling alkyne-modified nucleic acids with **AF 430 azide**. The protocol consists of two main stages: the preparation of alkyne-modified nucleic acids and the subsequent click chemistry reaction.

Stage 1: Preparation of Alkyne-Modified Nucleic Acids

Before performing the click reaction, the nucleic acid of interest must contain a terminal alkyne group. This is typically achieved by enzymatically incorporating an alkyne-modified nucleoside triphosphate during DNA or RNA synthesis.

- For DNA: Use 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-containing analog of thymidine, in methods like PCR, reverse transcription, or by adding it to the media of living cells for metabolic incorporation during DNA replication.[1]
- For RNA: Use alkyne-modified UTP analogs during in vitro transcription with RNA polymerases (e.g., T7 RNA polymerase) to generate alkyne-labeled RNA transcripts.[6][7]

After synthesis, it is crucial to purify the alkyne-modified nucleic acid from unincorporated nucleotides and enzymes using standard methods such as ethanol precipitation or spin column purification.

Stage 2: AF 430 Azide Labeling via CuAAC (Click Reaction)

This protocol is adapted for a typical labeling reaction of alkyne-modified oligonucleotides.[3]

Materials Required:

- Alkyne-modified DNA/RNA
- **AF 430 Azide** (e.g., 10 mM stock in DMSO)
- Copper(II) Sulfate (CuSO₄)
- TBTA (Tris(benzyltriazolylmethyl)amine)
- Sodium Ascorbate (prepare fresh)



- DMSO (anhydrous)
- Triethylammonium acetate buffer (2M, pH 7.0)
- Nuclease-free water
- Pressure-tight microcentrifuge tubes
- Inert gas (Argon or Nitrogen)

Preparation of Stock Solutions:

- 5 mM Sodium Ascorbate: Dissolve 1 mg of sodium ascorbate in 1 mL of nuclease-free water.

 This solution oxidizes quickly and must be prepared fresh before each experiment.[3]
- 10 mM Copper(II)-TBTA Complex: First, prepare a 50 mM CuSO₄ solution by dissolving 12.5 mg of copper(II) sulfate pentahydrate in 1 mL of water. Second, prepare a TBTA solution by dissolving 11.6 mg of TBTA in 1.1 mL of DMSO. Mix the two solutions to create the final stock. This complex helps stabilize the Cu(I) ion and protects nucleic acids from degradation. [3][8]

Step-by-Step Protocol:

- Prepare the Nucleic Acid: In a pressure-tight vial, dissolve the alkyne-modified nucleic acid in nuclease-free water to a desired concentration (e.g., 20-200 μM).[3]
- Add Buffer and DMSO: Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M. Add an equal volume of DMSO to the aqueous solution (to achieve ~50% DMSO) and vortex to mix.[3][9]
- Add AF 430 Azide: Add the 10 mM stock solution of AF 430 azide to achieve a 1.5-fold molar excess relative to the alkyne-modified nucleic acid. Vortex thoroughly.[3]
- Add Reducing Agent: Add the freshly prepared 5 mM sodium ascorbate solution to a final concentration of 0.5 mM. Vortex briefly.[3][9]
- Degas the Solution: To prevent re-oxidation of the copper catalyst, gently bubble an inert gas (argon or nitrogen) through the solution for 30-60 seconds.[3][9]



- Add Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Immediately flush the vial with inert gas again and securely close the cap.[3][9]
- Incubation: Vortex the mixture thoroughly. Incubate the reaction at room temperature overnight or for at least 4-12 hours in the dark. If precipitation is observed, the vial can be gently heated (e.g., to 37-45°C) to aid solubilization.[9][10]

Stage 3: Purification of Labeled Nucleic Acid

Post-reaction cleanup is essential to remove unreacted **AF 430 azide**, copper catalyst, and other reaction components.

Ethanol Precipitation Protocol:[3][10]

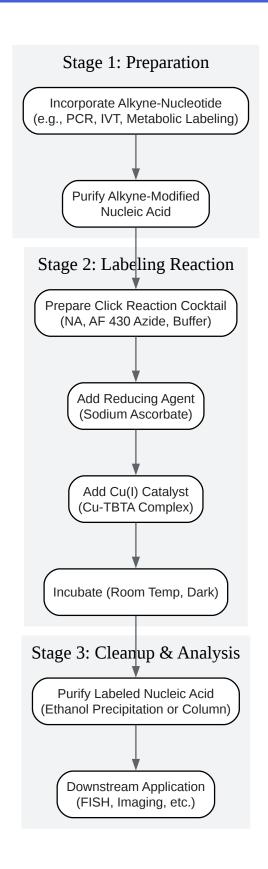
- Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.
- Add 2.5-3 volumes of ice-cold 100% ethanol.
- Mix thoroughly and incubate at -20°C for at least 30 minutes.[10]
- Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.[10]
- Carefully discard the supernatant.
- Wash the pellet with 500 μL of cold 70% ethanol and centrifuge again for 10 minutes.
- Discard the supernatant, air-dry the pellet to remove residual ethanol, and resuspend the labeled nucleic acid in a suitable buffer or nuclease-free water.

Alternatively, commercial RNA or DNA purification spin columns can be used according to the manufacturer's instructions.[10]

Visualizations

The following diagrams illustrate the key processes involved in **AF 430 azide** nucleic acid labeling.

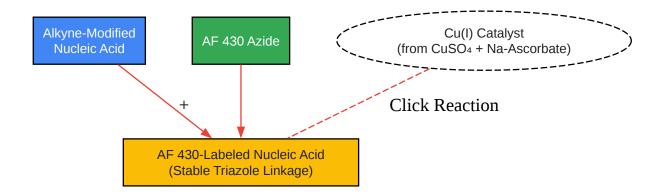




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Caption: Experimental workflow for AF 430 azide nucleic acid labeling.





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Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

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